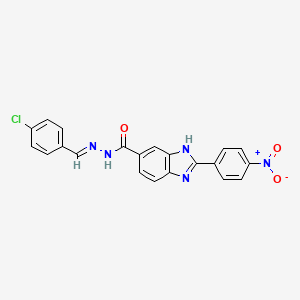
Antifungal agent 33
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 33 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and survival. This compound has shown promise in treating various fungal infections, making it a valuable addition to the arsenal of antifungal medications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 33 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous processes. The synthesis is optimized for cost-effectiveness and efficiency, with a focus on minimizing waste and environmental impact. Advanced techniques such as flow chemistry and automated synthesis are employed to streamline the production process.
化学反应分析
Types of Reactions
Antifungal agent 33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced antifungal properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, affecting the compound’s efficacy and spectrum of activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially different antifungal properties. These derivatives are studied for their efficacy and safety in treating fungal infections.
科学研究应用
Antifungal agent 33 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Investigated for its effects on fungal cell biology, including its impact on cell membrane integrity and metabolic pathways.
Medicine: Evaluated in clinical trials for its efficacy in treating fungal infections, particularly in immunocompromised patients.
Industry: Applied in the development of antifungal coatings and materials to prevent fungal growth in various industrial settings.
作用机制
Antifungal agent 33 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its structure and function. This leads to increased membrane permeability, causing leakage of essential cell contents and ultimately cell death. The compound may also inhibit key enzymes involved in ergosterol biosynthesis, further compromising the integrity of the fungal cell membrane.
相似化合物的比较
Similar Compounds
Azoles: Inhibit ergosterol biosynthesis by targeting lanosterol 14α-demethylase.
Polyenes: Bind to ergosterol and disrupt the fungal cell membrane.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Allylamines: Inhibit squalene epoxidase, a key enzyme in ergosterol biosynthesis.
Uniqueness
Antifungal agent 33 is unique in its dual mechanism of action, targeting both ergosterol binding and biosynthesis. This dual action enhances its efficacy and reduces the likelihood of resistance development. Additionally, its synthetic versatility allows for the creation of various derivatives with tailored antifungal properties.
属性
分子式 |
C21H14ClN5O3 |
|---|---|
分子量 |
419.8 g/mol |
IUPAC 名称 |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-nitrophenyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C21H14ClN5O3/c22-16-6-1-13(2-7-16)12-23-26-21(28)15-5-10-18-19(11-15)25-20(24-18)14-3-8-17(9-4-14)27(29)30/h1-12H,(H,24,25)(H,26,28)/b23-12+ |
InChI 键 |
KMSMQKLBYVCZSK-FSJBWODESA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


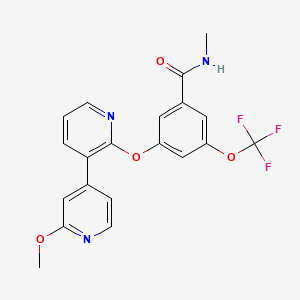
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)
![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)
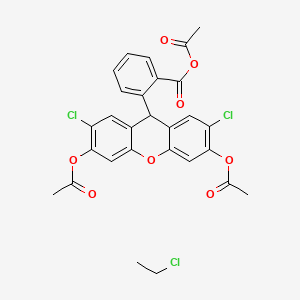

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
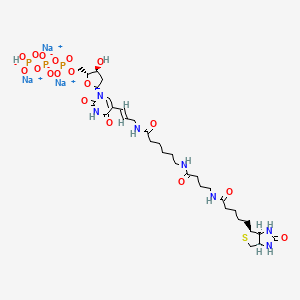
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)

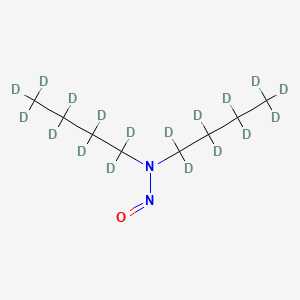
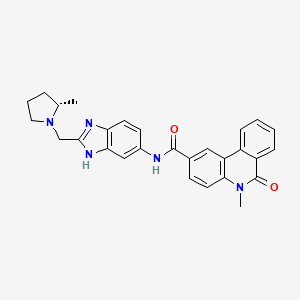
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)


